molecular formula C7H10O B1353875 2-Cyclopropylcyclobutanone CAS No. 70106-28-4

2-Cyclopropylcyclobutanone

Cat. No. B1353875
CAS RN: 70106-28-4
M. Wt: 110.15 g/mol
InChI Key: YQRHORUEAGYIGR-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclobutanone, also known as 2-cyclopropylcyclobutanone, is a cyclic ketone with a molecular formula of C6H10O. It is a cyclic ether with a four-membered ring composed of two carbon atoms and two oxygen atoms. It is a colorless liquid with a faint sweet odor and is insoluble in water. 2-Cyclopropylcyclobutanone is used as an intermediate in the synthesis of various pharmaceuticals and pesticides. It is also used as a reagent in organic synthesis and as an analytical reagent.

Scientific Research Applications

Origins and Synthesis

Cyclobutane-containing alkaloids, including compounds related to 2-Cyclopropylcyclobutanone, have been isolated from terrestrial and marine species. These compounds are known for their antimicrobial, antibacterial, antitumor, and other activities. The origins, synthesis, and biological activities of these compounds highlight their potential as leads for drug discovery. This information suggests a broad interest in cyclobutane structures for their unique biological activities and their potential applications in developing new therapeutic agents (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Biological Activities and Drug Discovery

Research on 2-alkylcyclobutanones (2-ACBs), which are unique radiolytic products from food irradiation, has extensively studied their toxicological safety. Although some in vitro studies demonstrated cytotoxicity, overall, these compounds are considered unlikely to impact human health significantly. This research underscores the importance of understanding the biological and toxicological properties of cyclobutane derivatives for their safe and effective application in food science and potentially in pharmacology (Song et al., 2014).

properties

IUPAC Name

2-cyclopropylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-3-6(7)5-1-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRHORUEAGYIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501307
Record name 2-Cyclopropylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylcyclobutanone

CAS RN

70106-28-4
Record name 2-Cyclopropylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylcyclobutanone
Reactant of Route 2
2-Cyclopropylcyclobutanone
Reactant of Route 3
2-Cyclopropylcyclobutanone
Reactant of Route 4
2-Cyclopropylcyclobutanone
Reactant of Route 5
2-Cyclopropylcyclobutanone
Reactant of Route 6
2-Cyclopropylcyclobutanone

Citations

For This Compound
3
Citations
M Hanack, G Auchter - Journal of the American Chemical Society, 1985 - ACS Publications
The 2-, 3-and 4-substituted as well as bicyclic nonaflates 19-27 were prepared by treating the corresponding cyclobutanones with nonafluorobutanesulfonic acid anhydride in the …
Number of citations: 26 pubs.acs.org
M Hanack, EJ Carnahan, A Krowczynski… - Journal of the …, 1979 - ACS Publications
… Cyclopropyldiphenylsulfonium tetrafluoroborate (31) was reacted with cyclopropylcarboxaldehyde (32) for 5 min under basic conditions forming 2-cyclopropylcyclobutanone (33).…
Number of citations: 36 pubs.acs.org
AJ Craig, BC Hawkins - Synthesis, 2020 - thieme-connect.com
… Scheme 5 Ring openings of amino-based DA cyclopropanes Zoom Image Scheme 6 Isomerisation of a cyclopropane triester and double ring opening of a 2-cyclopropylcyclobutanone …
Number of citations: 26 www.thieme-connect.com

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